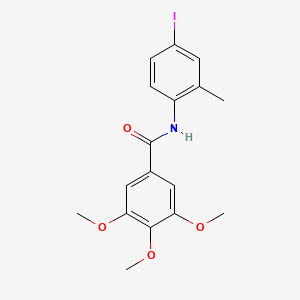![molecular formula C20H23NO6 B11693013 4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B11693013.png)
4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-[(2,5-dimetoxi fenil)amino]-2-(2-metoxibencil)-4-oxo butanoico es un compuesto orgánico que presenta una estructura compleja con múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-[(2,5-dimetoxi fenil)amino]-2-(2-metoxibencil)-4-oxo butanoico generalmente implica reacciones orgánicas de varios pasos. Una ruta común incluye los siguientes pasos:
Formación del intermedio amino: El paso inicial implica la reacción de 2,5-dimetoxianilina con un haluro de bencilo adecuado en condiciones básicas para formar el intermedio amino.
Reacción de acoplamiento: El intermedio amino se acopla entonces con un haluro de 2-metoxibencilo en presencia de una base para formar el producto deseado.
Oxidación: El paso final implica la oxidación del intermedio para introducir el grupo oxo, lo que da como resultado la formación del ácido 4-[(2,5-dimetoxi fenil)amino]-2-(2-metoxibencil)-4-oxo butanoico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. Los catalizadores y los disolventes se seleccionan para garantizar reacciones eficientes y productos secundarios mínimos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo oxo, convirtiéndolo en un grupo hidroxilo.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como ácido nítrico para la nitración o bromo para la bromación.
Productos principales
Oxidación: Formación de quinonas.
Reducción: Formación de derivados hidroxilados.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El ácido 4-[(2,5-dimetoxi fenil)amino]-2-(2-metoxibencil)-4-oxo butanoico tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia por su potencial como farmacóforo en el diseño de fármacos, particularmente por sus interacciones con dianas biológicas.
Síntesis orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de materiales: Se explora por su posible uso en el desarrollo de materiales electrónicos orgánicos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-[(2,5-dimetoxi fenil)amino]-2-(2-metoxibencil)-4-oxo butanoico implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la alteración de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-[(2,5-dimetoxi fenil)amino]-2-(2-metoxifenil)-4-oxo butanoico
- Ácido 4-[(2,5-dimetoxi fenil)amino]-2-(2-etoxi bencil)-4-oxo butanoico
Singularidad
El ácido 4-[(2,5-dimetoxi fenil)amino]-2-(2-metoxibencil)-4-oxo butanoico es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Su combinación de grupos metoxi y oxo, junto con la amina aromática, lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H23NO6 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
4-(2,5-dimethoxyanilino)-2-[(2-methoxyphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H23NO6/c1-25-15-8-9-18(27-3)16(12-15)21-19(22)11-14(20(23)24)10-13-6-4-5-7-17(13)26-2/h4-9,12,14H,10-11H2,1-3H3,(H,21,22)(H,23,24) |
Clave InChI |
TVYNRPAAXFWNCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)CC(CC2=CC=CC=C2OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)

![2-{[3-Cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11692944.png)

![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11692959.png)
![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692974.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692976.png)

![N-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11692985.png)
![2-Hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11692995.png)
![N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11693009.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11693010.png)
